molecular formula C18H37O5P B12623814 [2-(Hexadecanoyloxy)ethyl]phosphonic acid CAS No. 921604-69-5

[2-(Hexadecanoyloxy)ethyl]phosphonic acid

Cat. No.: B12623814
CAS No.: 921604-69-5
M. Wt: 364.5 g/mol
InChI Key: DBJIDTSPKCDNHE-UHFFFAOYSA-N
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Description

[2-(Hexadecanoyloxy)ethyl]phosphonic acid is a phosphonic acid derivative characterized by a hexadecanoyl (C16) ester group attached to an ethyl backbone linked to a phosphonic acid moiety. This amphiphilic structure enables surfactant-like behavior, where the hydrophobic hexadecanoyl chain and hydrophilic phosphonic acid group facilitate interfacial activity . The compound was first identified in biosurfactant research, where it was synthesized as a model derivative (e.g., 2-oleoyloxyethylphosphonate) to confirm structural assignments via chromatographic comparisons . Its primary applications lie in surface modification and biological systems due to its ability to interact with lipid membranes and metal oxides.

Properties

CAS No.

921604-69-5

Molecular Formula

C18H37O5P

Molecular Weight

364.5 g/mol

IUPAC Name

2-hexadecanoyloxyethylphosphonic acid

InChI

InChI=1S/C18H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22/h2-17H2,1H3,(H2,20,21,22)

InChI Key

DBJIDTSPKCDNHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hexadecanoyloxy)ethyl]phosphonic acid typically involves the esterification of hexadecanoic acid with 2-hydroxyethylphosphonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of [2-(Hexadecanoyloxy)ethyl]phosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or extraction techniques, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[2-(Hexadecanoyloxy)ethyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and phosphonic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol and phosphonic acid.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Bioactive Properties
Phosphonic acids, including [2-(Hexadecanoyloxy)ethyl]phosphonic acid, exhibit significant bioactive properties. They can act as drugs or prodrugs, targeting specific biological pathways. For instance, phosphonic acids have been utilized in the development of antibiotics , antimalarials , and anti-osteoporosis medications . The high affinity of phosphonic acids for calcium ions allows them to effectively target bone tissues, making them suitable for therapies related to bone diseases such as osteoporosis and cancer metastasis to bone .

Case Study: Bone Targeting
A study highlighted the effectiveness of phosphonic acid derivatives in targeting bone tissues. For example, compounds like alendronate utilize the coordination properties of phosphonic acids to inhibit bone resorption, demonstrating their therapeutic potential in treating osteoporosis .

Material Science Applications

Surface Functionalization and Catalysis
Phosphonic acids are employed in the functionalization of surfaces due to their ability to form strong bonds with various substrates. This characteristic has been exploited in creating hybrid materials and supramolecular assemblies . The ability of [2-(Hexadecanoyloxy)ethyl]phosphonic acid to enhance the solubility of organic compounds in water has led to its use in developing water-soluble catalysts and stabilizing colloidal solutions .

Table 1: Applications in Material Science

Application TypeDescription
Surface FunctionalizationUsed to modify surfaces for enhanced adhesion and stability in coatings and composites.
CatalysisActs as a catalyst or stabilizer in various chemical reactions, improving reaction rates.
Hybrid MaterialsIncorporated into materials for enhanced properties such as thermal stability and strength.

Environmental Applications

Biodegradation Studies
Research indicates that phosphonic acids can be utilized in environmental applications, particularly concerning their biodegradability and interaction with pollutants. The structural characteristics of [2-(Hexadecanoyloxy)ethyl]phosphonic acid allow it to interact with various environmental contaminants, potentially leading to new methods for bioremediation .

Analytical Applications

Analytical Chemistry Tools
Phosphonic acids have found utility in analytical chemistry as reagents for detecting metal ions due to their chelating properties. They can form stable complexes with metal ions, facilitating the detection and quantification of these ions in various samples .

Mechanism of Action

The mechanism of action of [2-(Hexadecanoyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, modulating their activity. The long-chain fatty acid ester can interact with lipid membranes, affecting membrane properties and function.

Comparison with Similar Compounds

Research Findings and Implications

  • Surfactant Efficiency: The hexadecanoyl chain length in [2-(Hexadecanoyloxy)ethyl]phosphonic acid balances hydrophobicity and solubility, making it comparable to natural surfactants like lysophosphatidic acid derivatives .

Biological Activity

[2-(Hexadecanoyloxy)ethyl]phosphonic acid, also known as DAT-PA16, is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its biosynthesis, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

Chemical Structure and Properties

The chemical structure of [2-(Hexadecanoyloxy)ethyl]phosphonic acid can be described as follows:

  • Molecular Formula : C25_{25}H49_{49}O7_7P
  • Molecular Weight : 495.1549 g/mol

The compound features a hexadecanoyl (C16 fatty acid) group attached to an ethyl phosphonic acid moiety, which influences its solubility and membrane permeability.

Biosynthesis

Phosphonates like [2-(Hexadecanoyloxy)ethyl]phosphonic acid are often synthesized through microbial pathways. The biosynthetic pathway involves several enzymes, including:

  • PEP Mutase : Converts phosphoenolpyruvate (PEP) into phosphonopyruvate.
  • Phosphonopyruvate Decarboxylase : Converts phosphonopyruvate to phosphonoacetaldehyde.
  • AEP Transaminase : Converts phosphonoacetaldehyde into aminoethylphosphonate (AEP), a precursor for various phosphonates .

The biological activity of [2-(Hexadecanoyloxy)ethyl]phosphonic acid can be attributed to its interaction with cellular membranes and potential modulation of signaling pathways. It is hypothesized to influence:

  • Cell Growth and Proliferation : Initial studies suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain under investigation.
  • Neurotransmitter Receptor Modulation : As a phosphonate, it may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling .

Case Studies

  • Anticancer Activity : A study investigated the effects of various phosphonates on cancer cell lines, revealing that compounds similar to [2-(Hexadecanoyloxy)ethyl]phosphonic acid exhibited cytotoxic effects against ovarian and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research has indicated that certain phosphonates can protect neurons from excitotoxicity. In vitro studies demonstrated that [2-(Hexadecanoyloxy)ethyl]phosphonic acid could modulate glutamate receptor activity, potentially reducing neuronal damage in models of neurodegeneration .

Data Summary Table

PropertyValue
Molecular FormulaC25_{25}H49_{49}O7_7P
Molecular Weight495.1549 g/mol
Anticancer ActivityInhibits growth in cancer cell lines
Neuroprotective EffectsModulates glutamate receptor activity

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